molecular formula C11H26Si B13778898 Butyldimethyl(pentyl)silane

Butyldimethyl(pentyl)silane

Cat. No.: B13778898
M. Wt: 186.41 g/mol
InChI Key: JRKMLXZUHCCMTD-UHFFFAOYSA-N
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Description

Butyldimethyl(pentyl)silane is an organosilicon compound with the molecular formula C₆H₁₈Si, structurally composed of a silicon atom bonded to a butyl group (C₄H₉), a pentyl group (C₅H₁₁), and two methyl groups (CH₃). This compound belongs to the alkylsilane family, characterized by their hydrophobic properties and applications in materials science, surface functionalization, and organic synthesis. Its extended alkyl chains (butyl and pentyl) enhance hydrophobicity compared to shorter-chain silanes, making it suitable for moisture-resistant coatings and polymer modifications .

Properties

Molecular Formula

C11H26Si

Molecular Weight

186.41 g/mol

IUPAC Name

butyl-dimethyl-pentylsilane

InChI

InChI=1S/C11H26Si/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3

InChI Key

JRKMLXZUHCCMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](C)(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyldimethyl(pentyl)silane can be synthesized through the reaction of butyldimethylchlorosilane with pentylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

Butyldimethylchlorosilane+Pentylmagnesium bromideThis compound+Magnesium chloride\text{Butyldimethylchlorosilane} + \text{Pentylmagnesium bromide} \rightarrow \text{this compound} + \text{Magnesium chloride} Butyldimethylchlorosilane+Pentylmagnesium bromide→this compound+Magnesium chloride

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, to enhance the yield and purity of the product. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Butyldimethyl(pentyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The silicon-hydrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenated compounds, such as chlorosilanes, are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Butyldimethyl(pentyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a hydrophobic agent in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of coatings, adhesives, and sealants to impart water-repellent properties.

Mechanism of Action

The mechanism of action of butyldimethyl(pentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a bond with an unsaturated carbon atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butyldimethyl(pentyl)silane with structurally or functionally related silanes, highlighting key differences in applications, reactivity, and safety:

Compound Molecular Structure Key Applications Reactivity Safety Considerations
This compound (C₅H₁₁)(C₄H₉)(CH₃)₂Si - Hydrophobic coatings (e.g., concrete protection)
- Intermediate in organic synthesis
Moderate; hydrolyzes slowly in water Flammable liquid; irritant to skin/eyes
Butyldimethyl(dimethylamino)silane (BDMS) (C₄H₉)(CH₃)₂Si-N(CH₃)₂ - Polymer surface functionalization (e.g., sorbent materials) High (amine group reacts with acids) Toxic; requires workplace controls (ventilation, PPE)
Pentyl trichlorosilane C₅H₁₁SiCl₃ - Surface modification of glass/metals Very high (Cl groups hydrolyze rapidly) Corrosive; releases HCl vapors; regulated under hazardous chemical guidelines
tert-Butyldimethylsilyl (TBS) ethers (CH₃)₃C-Si(CH₃)₂-O-R - Protecting groups for alcohols in pharmaceutical synthesis Low (stable under basic conditions) Generally safe but requires anhydrous handling

Key Findings:

Hydrophobicity and Chain Length :

  • This compound’s extended alkyl chains (C₄ and C₅) enhance its water-repellent properties compared to shorter-chain silanes like butyldimethylsilane (C₄ only) . This makes it effective in concrete impregnation to prevent corrosion .
  • In contrast, chlorinated silanes (e.g., pentyl trichlorosilane) prioritize reactivity over hydrophobicity, forming strong covalent bonds with substrates like glass .

Reactivity in Synthesis: this compound is less reactive than chlorosilanes but more versatile than silyl ethers. For example, tert-butyldimethylsilyl groups are inert in most reactions, serving as stable protecting groups for alcohols , whereas BDMS’s dimethylamino group enables rapid functionalization of polymers .

Safety and Regulation :

  • Chlorinated silanes (e.g., pentyl trichlorosilane) are classified as hazardous due to corrosive byproducts (HCl) and are tightly regulated under EPA guidelines .
  • This compound, while flammable, poses lower acute toxicity risks compared to amine-functionalized silanes like BDMS, which require stringent exposure controls .

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